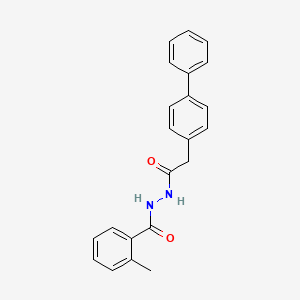![molecular formula C16H18N2O3 B5876966 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide, commonly known as TBF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBF belongs to the class of furamide compounds and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
TBF acts as a selective inhibitor of TRPM8 channels by blocking the calcium influx through the channels. The inhibition of TRPM8 channels leads to the suppression of cold-induced pain and inflammation.
Biochemical and Physiological Effects:
TBF has been shown to have various biochemical and physiological effects. TBF has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. TBF has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of TBF is its high selectivity for TRPM8 channels, which makes it a useful tool for studying the role of TRPM8 channels in various physiological processes. However, one of the limitations of TBF is its low solubility in water, which can make it challenging to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for the research on TBF. One of the potential applications of TBF is its role as a therapeutic agent for the treatment of cold-induced pain and inflammation. Additionally, TBF has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Further research is required to explore the full potential of TBF in various therapeutic applications.
Conclusion:
In conclusion, TBF is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBF acts as a selective inhibitor of TRPM8 channels, leading to the suppression of cold-induced pain and inflammation. TBF has various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the increase of antioxidant enzymes. Further research is required to explore the full potential of TBF in various therapeutic applications.
Synthesemethoden
The synthesis of TBF involves the reaction of 4-aminobenzoyl chloride with tert-butylamine followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
TBF has been studied for its potential therapeutic applications in various scientific research studies. One of the significant applications of TBF is its role as a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 channels are involved in various physiological processes, including pain sensation, cold sensation, and thermoregulation. TBF has been shown to inhibit the TRPM8 channels, leading to the suppression of cold-induced pain and inflammation.
Eigenschaften
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)18-14(19)11-6-8-12(9-7-11)17-15(20)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAKOVXBAYGTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)




![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)